molecular formula C16H23N3O2 B7575349 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide

Cat. No.: B7575349
M. Wt: 289.37 g/mol
InChI Key: XYCMGLAJBSRNIC-UHFFFAOYSA-N
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Description

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products

Properties

IUPAC Name

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-2-10-19(14-6-8-18-9-7-14)16(21)13-5-3-4-12(11-13)15(17)20/h3-5,11,14,18H,2,6-10H2,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCMGLAJBSRNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1CCNCC1)C(=O)C2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide typically involves the reaction of piperidine with substituted benzene derivatives. One common method is the hydrogenation of piperidine and substituted nitrobenzene compounds in the presence of a catalyst such as osmium tetroxide. This reaction is usually carried out in an alcohol or other suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, followed by their conversion into the final product. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-N-piperidin-4-yl-3-N-propylbenzene-1,3-dicarboxamide is unique due to its specific chemical structure and the presence of both piperidine and benzene dicarboxamide moieties. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific research and industrial applications .

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